molecular formula C13H14N2OS B2478085 6-methyl-4-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one CAS No. 898441-34-4

6-methyl-4-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one

Cat. No.: B2478085
CAS No.: 898441-34-4
M. Wt: 246.33
InChI Key: ZULRNFAMVBQATB-UHFFFAOYSA-N
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Description

6-methyl-4-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a methyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one typically involves the reaction of 2-methylphenylmethylsulfanyl with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nitro groups.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Corresponding sulfide.

    Substitution: Halogenated or nitrated pyrimidine derivatives.

Scientific Research Applications

6-methyl-4-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-4-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but the compound is believed to exert its effects through binding to active sites and altering the function of key proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-4-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylsulfanyl group and a pyrimidine ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-methyl-4-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-9-5-3-4-6-11(9)8-17-12-7-10(2)14-13(16)15-12/h3-7H,8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULRNFAMVBQATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=O)NC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332001
Record name 6-methyl-4-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676535
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898441-34-4
Record name 6-methyl-4-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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